4-(Trifluoromethyl)benzoic anhydride
Overview
Description
4-(Trifluoromethyl)benzoic anhydride is an organic compound with the molecular formula C16H8F6O3. It is a derivative of benzoic anhydride, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzoic anhydride can be synthesized through the reaction of 4-(trifluoromethyl)benzoic acid with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
4-(Trifluoromethyl)benzoic acid+Acetic anhydride→4-(Trifluoromethyl)benzoic anhydride+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-(trifluoromethyl)benzoic acid.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Condensation Reactions: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Condensation: Amines or alcohols under acidic or basic conditions.
Major Products
Hydrolysis: 4-(Trifluoromethyl)benzoic acid.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Condensation: Amides or esters depending on the reactants used
Scientific Research Applications
4-(Trifluoromethyl)benzoic anhydride is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Materials Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)benzoic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The trifluoromethyl group enhances the electrophilicity of the anhydride, making it more reactive compared to other benzoic anhydrides .
Comparison with Similar Compounds
Similar Compounds
Benzoic anhydride: Lacks the trifluoromethyl group, making it less reactive.
4-Methylbenzoic anhydride: Contains a methyl group instead of a trifluoromethyl group, resulting in different reactivity and properties.
4-Difluoromethylbenzoic anhydride: Contains a difluoromethyl group, which has intermediate reactivity compared to the trifluoromethyl derivative
Uniqueness
4-(Trifluoromethyl)benzoic anhydride is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and electrophilicity. This makes it a valuable reagent in various chemical synthesis processes, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)11-5-1-9(2-6-11)13(23)25-14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWJOBKLWLHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375329 | |
Record name | 4-(Trifluoromethyl)benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-16-6 | |
Record name | 4-(Trifluoromethyl)benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TRIFLUOROMETHYLBENZOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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